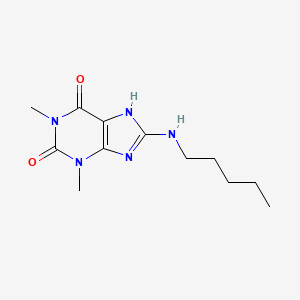
Ethyl 2-(2-methoxy-5-nitrophenoxy)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(2-methoxy-5-nitrophenoxy)acetate is an organic compound with the molecular formula C11H13NO6 It is characterized by the presence of an ethyl ester group, a methoxy group, and a nitro group attached to a phenoxy ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(2-methoxy-5-nitrophenoxy)acetate typically involves the following steps:
Nitration: The starting material, 2-methoxyphenol, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to yield 2-methoxy-5-nitrophenol.
Esterification: The nitrophenol derivative is then reacted with ethyl chloroacetate in the presence of a base such as potassium carbonate to form this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) are crucial for large-scale synthesis.
Types of Reactions:
Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol in the presence of acidic or basic conditions.
Common Reagents and Conditions:
Reducing Agents: Hydrogen gas with palladium on carbon, sodium borohydride.
Nucleophiles: Halides, thiols, amines.
Hydrolysis Conditions: Aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide).
Major Products:
Reduction: 2-(2-methoxy-5-aminophenoxy)acetate.
Substitution: Various substituted phenoxyacetates depending on the nucleophile used.
Hydrolysis: 2-(2-methoxy-5-nitrophenoxy)acetic acid and ethanol.
科学的研究の応用
Ethyl 2-(2-methoxy-5-nitrophenoxy)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its role in drug development, particularly in designing compounds with specific pharmacological effects.
Industry: Utilized in the production of specialty chemicals and materials with desired properties.
作用機序
The mechanism of action of Ethyl 2-(2-methoxy-5-nitrophenoxy)acetate depends on its chemical structure and the specific context of its application. For instance, if used as a precursor in drug synthesis, its mechanism would involve the transformation into an active pharmaceutical ingredient that interacts with biological targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that may interact with cellular components, leading to various biological effects.
類似化合物との比較
Ethyl 2-(2-methoxy-5-nitrophenoxy)acetate can be compared with other similar compounds such as:
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 2-(2-methoxy-4-nitrophenoxy)acetate: Similar structure but with the nitro group in a different position on the phenoxy ring.
Ethyl 2-(2-methoxy-5-nitrophenoxy)propanoate: Similar structure but with a propanoate group instead of an acetate group.
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their positions, which influence its reactivity and applications.
特性
IUPAC Name |
ethyl 2-(2-methoxy-5-nitrophenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO6/c1-3-17-11(13)7-18-10-6-8(12(14)15)4-5-9(10)16-2/h4-6H,3,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCAWWNOXXYVZTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=CC(=C1)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[4-(aminomethyl)phenyl]-N-cyclopropylmethanesulfonamide](/img/structure/B7815501.png)





![Methyl[(3-fluorophenyl)oxy]acetate](/img/structure/B7815565.png)







